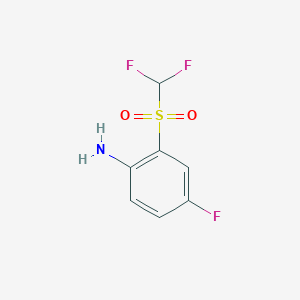

2-(Difluoromethylsulphonyl)-4-fluoroaniline

説明

2-(Difluoromethylsulphonyl)-4-fluoroaniline is a fluorinated aromatic amine characterized by a difluoromethylsulphonyl (-SO₂CF₂H) group at the 2-position and a fluorine atom at the 4-position of the aniline ring. This compound’s unique structure imparts distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the sulphonyl group reduces the basicity of the aniline’s amino group, while the fluorine atom enhances lipophilicity and metabolic stability .

特性

分子式 |

C7H6F3NO2S |

|---|---|

分子量 |

225.19 g/mol |

IUPAC名 |

2-(difluoromethylsulfonyl)-4-fluoroaniline |

InChI |

InChI=1S/C7H6F3NO2S/c8-4-1-2-5(11)6(3-4)14(12,13)7(9)10/h1-3,7H,11H2 |

InChIキー |

LNZHBLJSYGMXMB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)C(F)F)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethylsulphonyl)-4-fluoroaniline typically involves the introduction of the difluoromethylsulphonyl group onto a fluorinated aniline derivative. One common method is the reaction of 4-fluoroaniline with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods

Industrial production of 2-(Difluoromethylsulphonyl)-4-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

2-(Difluoromethylsulphonyl)-4-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-(difluoromethylsulphonyl)-4-fluoroaniline as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cells.

These findings suggest that the compound may act through mechanisms involving the inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.

1.2 Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Its ability to inhibit monoacylglycerol lipase (MAGL) suggests potential applications in treating conditions such as multiple sclerosis and traumatic brain injury. Research indicates that MAGL inhibitors can reduce neuroinflammation, offering a novel therapeutic pathway for these disorders .

Agrochemical Applications

2.1 Herbicides and Fungicides

Due to its fluorinated structure, 2-(difluoromethylsulphonyl)-4-fluoroaniline is being explored as a precursor for developing new herbicides and fungicides. The incorporation of fluorine into agrochemical compounds often enhances their biological activity and stability in the environment. Preliminary studies have indicated that derivatives of this compound exhibit significant herbicidal activity against common agricultural pests .

Material Science

3.1 Polymer Synthesis

The unique properties of 2-(difluoromethylsulphonyl)-4-fluoroaniline make it a candidate for use in polymer synthesis. Its difluoromethylsulfonyl group can be utilized to create polymers with enhanced thermal stability and chemical resistance. Research into polymer blends incorporating this compound has shown improvements in mechanical properties and durability .

Case Studies

4.1 Case Study: Anticancer Drug Development

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-(difluoromethylsulphonyl)-4-fluoroaniline to evaluate their anticancer properties. The study utilized molecular docking simulations alongside biological assays to assess binding affinities to target enzymes involved in cancer proliferation . The results demonstrated that certain derivatives exhibited significantly lower IC50 values compared to existing chemotherapeutics.

4.2 Case Study: Agrochemical Efficacy

A field trial conducted by agricultural scientists evaluated the efficacy of a formulation based on 2-(difluoromethylsulphonyl)-4-fluoroaniline against fungal pathogens in crops. The trial reported a reduction in disease incidence by over 60% compared to untreated controls, highlighting the potential for this compound as an effective fungicide .

作用機序

The mechanism of action of 2-(Difluoromethylsulphonyl)-4-fluoroaniline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The difluoromethylsulphonyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall biological activity.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 2-(Difluoromethylsulphonyl)-4-fluoroaniline with structurally related 4-fluoroaniline derivatives:

*Molecular weight calculated based on formula C₇H₆F₃NO₂S. †Estimated LogP using computational tools (e.g., XLogP3).

Key Observations:

- Lipophilicity (LogP): The dichlorophenyl derivative exhibits higher lipophilicity (LogP = 4.3) due to hydrophobic Cl atoms, whereas the sulphonyl group in the target compound reduces LogP (~2.5), enhancing solubility in polar solvents.

- Electron Effects: The -SO₂CF₂H group is strongly electron-withdrawing, decreasing the amino group’s basicity compared to electron-donating substituents (e.g., -OCH₃ in other analogs). This property is critical in reactions requiring deprotonation or nucleophilic substitution .

生物活性

2-(Difluoromethylsulphonyl)-4-fluoroaniline is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 2-(Difluoromethylsulphonyl)-4-fluoroaniline can be characterized by the following chemical structure:

- Molecular Formula: CHFNOS

- Molecular Weight: 196.17 g/mol

This compound features a difluoromethylsulfonyl group attached to a fluorinated aniline, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related fluoroanilines have shown that they can possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. However, specific data on the efficacy of 2-(Difluoromethylsulphonyl)-4-fluoroaniline against microbial strains remains limited.

Antiviral Properties

The introduction of difluoromethyl groups in nucleoside analogues has been associated with enhanced antiviral activity. For example, analogues of uridine with difluoromethyl substitutions have shown selective inhibitory effects against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) . While direct studies on 2-(Difluoromethylsulphonyl)-4-fluoroaniline are sparse, its structural similarities suggest potential antiviral applications.

Neuroprotective Effects

Recent patents have highlighted the neuroprotective properties of compounds containing difluoromethylsulfonyl groups. These compounds have been investigated for their ability to inhibit motor neuron degeneration, suggesting that 2-(Difluoromethylsulphonyl)-4-fluoroaniline may be beneficial in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) .

The biological activity of 2-(Difluoromethylsulphonyl)-4-fluoroaniline may involve several mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and viral replication.

- Cellular Uptake: The presence of fluorine atoms can enhance lipophilicity, potentially improving cellular uptake and bioavailability.

- Metabolic Stability: The difluoromethyl group can contribute to metabolic stability, allowing for prolonged action within biological systems.

Case Studies and Research Findings

- Antiviral Activity Against HSV:

- Neuroprotective Potential:

- Antimicrobial Screening:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。